molecular formula C38H52N2 B2796867 Terephthalylidene bis(p-nonylaniline) CAS No. 74324-26-8

Terephthalylidene bis(p-nonylaniline)

Cat. No.: B2796867
CAS No.: 74324-26-8
M. Wt: 536.848
InChI Key: VAFLBDQPHZYEIC-UTKMUYHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terephthalylidene bis(p-nonylaniline): is an organic compound with the molecular formula C₃₈H₅₂N₂ . It is known for its unique structure, which includes a terephthalylidene core linked to two p-nonylaniline groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of terephthalylidene bis(p-nonylaniline) typically involves the condensation reaction between terephthalaldehyde and p-nonylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of terephthalylidene bis(p-nonylaniline) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Terephthalylidene bis(p-nonylaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Terephthalylidene bis(p-nonylaniline) is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers. Its unique structure allows for the creation of materials with specific electronic and optical properties .

Biology and Medicine: In biological research, terephthalylidene bis(p-nonylaniline) is studied for its potential as a fluorescent probe. Its ability to interact with biological molecules makes it a candidate for imaging and diagnostic applications .

Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of terephthalylidene bis(p-nonylaniline) involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound’s structure allows it to bind to these targets, leading to changes in their function or activity. The pathways involved in these interactions are still under investigation, but they are believed to involve non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Uniqueness: Terephthalylidene bis(p-nonylaniline) is unique due to its long nonyl side chains, which impart specific solubility and electronic properties. These characteristics make it particularly suitable for applications in organic electronics and materials science .

Properties

IUPAC Name

N-(4-nonylphenyl)-1-[4-[(4-nonylphenyl)iminomethyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2/c1-3-5-7-9-11-13-15-17-33-23-27-37(28-24-33)39-31-35-19-21-36(22-20-35)32-40-38-29-25-34(26-30-38)18-16-14-12-10-8-6-4-2/h19-32H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFLBDQPHZYEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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